molecular formula C11H9NO3 B7902762 8-Methoxyisoquinoline-4-carboxylic acid

8-Methoxyisoquinoline-4-carboxylic acid

Cat. No.: B7902762
M. Wt: 203.19 g/mol
InChI Key: JCSKCMNEUFYGKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methoxyisoquinoline-4-carboxylic acid is an organic compound with the molecular formula C₁₁H₉NO₃ and a molecular weight of 203.2 g/mol It is a derivative of isoquinoline, characterized by a methoxy group at the 8th position and a carboxylic acid group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxyisoquinoline-4-carboxylic acid typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, focusing on yield improvement, cost reduction, and scalability. These methods often employ continuous flow reactors and advanced catalytic systems to enhance efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions: 8-Methoxyisoquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

8-Methoxyisoquinoline-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Methoxyisoquinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and carboxylic acid groups play crucial roles in binding to these targets, influencing their activity and function. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Uniqueness: 8-Methoxyisoquinoline-4-carboxylic acid is unique due to the presence of both the methoxy and carboxylic acid groups, which confer distinct chemical and biological properties. These functional groups enable specific interactions with molecular targets, making the compound valuable in various research and industrial applications .

Properties

IUPAC Name

8-methoxyisoquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-10-4-2-3-7-8(10)5-12-6-9(7)11(13)14/h2-6H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCSKCMNEUFYGKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C(C=NC=C21)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.